molecular formula C23H30N2O2 B2598804 (R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate CAS No. 481038-74-8

(R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate

Cat. No. B2598804
CAS RN: 481038-74-8
M. Wt: 366.505
InChI Key: WEZYFYMYMKUAHY-OAQYLSRUSA-N
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Description

“®-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C23H30N2O2 . It has a molecular weight of 366.50 . This compound has drawn significant attention from the scientific community due to its unique structure, which enables diverse applications ranging from drug development to material synthesis.


Molecular Structure Analysis

The molecular structure of “®-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate” is defined by its molecular formula, C23H30N2O2 . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

“®-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate” has a molecular weight of 366.50 . Other physical and chemical properties such as melting point, boiling point, and density are typically determined through laboratory analysis .

Scientific Research Applications

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been widely studied for their environmental occurrence, human exposure, and toxicity. These compounds are utilized in various industrial and commercial products to retard oxidative reactions and extend product shelf life. Their presence in environmental matrices and humans suggests extensive application and potential exposure pathways through food intake, dust ingestion, and personal care products. Research recommends investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Natural Neo Acids and Neo Alkanes

Studies on naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, which include compounds with tertiary butyl groups, demonstrate diverse biological activities. These compounds are considered promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. The review underscores the significance of both natural metabolites and synthetic compounds containing tertiary butyl groups for applications in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Catalytic Non-Enzymatic Kinetic Resolution

The field of catalytic non-enzymatic kinetic resolution (KR) explores the use of chiral catalysts for the synthesis of enantiopure compounds. This approach has gained popularity for its potential in asymmetric organic synthesis, offering high enantioselectivity and yield for both products and recovered starting materials. Such methodologies could be relevant for the synthesis or modification of compounds similar to "(R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate" in research focused on developing new chiral molecules with specific biological or chemical properties (Pellissier, 2011).

Analytical Methods for Antioxidant Activity

The study of antioxidants, including the analysis of their activity and mechanisms, employs various tests and methodologies, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays. These methods are crucial for assessing the antioxidant capacity of complex samples, which might include investigations into compounds with structural similarities to "(R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate" or those used in conjunction with it as part of a mixture or formulation (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety and hazards associated with “®-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate” are not specified in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

tert-butyl (2R)-2,4-dibenzylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZYFYMYMKUAHY-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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